molecular formula C10H11BrF3NO B1414301 5-Bromo-2-(2-methylpropoxy)-3-(trifluoromethyl)pyridine CAS No. 2092001-08-4

5-Bromo-2-(2-methylpropoxy)-3-(trifluoromethyl)pyridine

Cat. No.: B1414301
CAS No.: 2092001-08-4
M. Wt: 298.1 g/mol
InChI Key: NLCRFENGLLLARZ-UHFFFAOYSA-N
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Description

5-Bromo-2-(2-methylpropoxy)-3-(trifluoromethyl)pyridine: is an organic compound that belongs to the class of pyridines. This compound is characterized by the presence of a bromine atom at the 5th position, a 2-methylpropoxy group at the 2nd position, and a trifluoromethyl group at the 3rd position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(2-methylpropoxy)-3-(trifluoromethyl)pyridine can be achieved through the reaction of 5-bromo-2-fluoropyridine with 2-methylpropan-1-ol in the presence of a base such as cesium carbonate. The reaction is typically carried out in dimethyl sulfoxide at elevated temperatures (around 120°C) for an extended period (approximately 18 hours). The product is then purified using silica gel flash column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 5-Bromo-2-(2-methylpropoxy)-3-(trifluoromethyl)pyridine can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions:

    Hydrolysis: The compound may undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the 2-methylpropoxy group.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Oxidation and Reduction Reactions: Common oxidizing agents like potassium permanganate or reducing agents like sodium borohydride may be used.

    Hydrolysis: Acidic or basic aqueous solutions can facilitate hydrolysis.

Major Products Formed:

    Substitution Reactions: Products depend on the nucleophile used.

    Oxidation and Reduction Reactions: Products vary based on the specific reaction conditions.

    Hydrolysis: The major product is typically the corresponding alcohol or acid.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Potential use in the development of bioactive compounds.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Investigated for its potential pharmacological properties.
  • May serve as a lead compound in drug discovery.

Industry:

  • Utilized in the production of specialty chemicals.
  • Applied in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(2-methylpropoxy)-3-(trifluoromethyl)pyridine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

    5-Bromo-2-(2-methylpropoxy)pyridine: Lacks the trifluoromethyl group.

    2-(2-Methylpropoxy)-3-(trifluoromethyl)pyridine: Lacks the bromine atom.

    5-Bromo-3-(trifluoromethyl)pyridine: Lacks the 2-methylpropoxy group.

Uniqueness:

  • The presence of both the bromine atom and the trifluoromethyl group makes 5-Bromo-2-(2-methylpropoxy)-3-(trifluoromethyl)pyridine unique in its reactivity and potential applications.
  • The combination of these substituents can influence the compound’s electronic properties, making it valuable for specific chemical transformations and applications.

Properties

IUPAC Name

5-bromo-2-(2-methylpropoxy)-3-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrF3NO/c1-6(2)5-16-9-8(10(12,13)14)3-7(11)4-15-9/h3-4,6H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLCRFENGLLLARZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=C(C=N1)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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